2-chloro-N-{4-[(4-iodophenyl)sulfamoyl]phenyl}benzamide
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Overview
Description
2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound with a unique structure that includes chloro, iodo, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-iodoaniline with 4-chlorobenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of the iodo group makes it suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of advanced materials with specific properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro and iodo allows for specific interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-iodophenyl)benzamide: Similar structure but with different positioning of the iodo group.
N-(4-iodophenyl)-4-chlorobenzamide: Another structural isomer with potential differences in reactivity and applications.
Uniqueness
2-chloro-N-(4-{[(4-iodophenyl)amino]sulfonyl}phenyl)benzamide is unique due to the combination of chloro, iodo, and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H14ClIN2O3S |
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Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-chloro-N-[4-[(4-iodophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C19H14ClIN2O3S/c20-18-4-2-1-3-17(18)19(24)22-14-9-11-16(12-10-14)27(25,26)23-15-7-5-13(21)6-8-15/h1-12,23H,(H,22,24) |
InChI Key |
HQXZZHBGSMAPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)Cl |
Origin of Product |
United States |
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